
2-(4-Methoxyphenyl)-4-methyl-1H-imidazole
Overview
Description
2-(4-Methoxyphenyl)-4-methyl-1H-imidazole, also known as MMI, is a synthetic compound that has been widely used in scientific research. It belongs to the group of imidazole derivatives and is commonly used as a pharmacological tool to study various physiological and biochemical processes.
Scientific Research Applications
Synthesis and Chemical Properties Imidazole derivatives, including compounds similar to 2-(4-Methoxyphenyl)-4-methyl-1H-imidazole, are crucial in the synthesis of various chemical compounds. Their chemical and biological properties have been extensively studied, with a particular focus on their synthesis methods, such as the use of metallic derivatives of imidazole and phosphorus halides, and their application in creating 4-phosphorylated derivatives. These derivatives exhibit a wide range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects (Abdurakhmanova et al., 2018).
Antimicrobial and Antitumor Applications Imidazole derivatives have been identified as active compounds in various biological activities, including antimicrobial and antitumor effects. A review highlighted the antitumor activity of several imidazole derivatives, demonstrating their potential as candidates for new antitumor drugs and compounds with different biological properties (Iradyan et al., 2009). Additionally, the antimicrobial activities of imidazole, particularly as a raw material for manufacturing anti-fungal drugs and bactericides, were reviewed, underscoring the importance of further synthesis of imidazole derivatives to combat microbial resistance (American Journal of IT and Applied Sciences Research, 2022).
Role in Medicinal Chemistry The imidazole nucleus is a key component in living organisms and plays a significant role in medicinal chemistry due to its diverse pharmacological activities. Imidazole derivatives are explored for their therapeutic potential across various medical conditions, highlighting the importance of this compound in drug development and the need for further research to explore its full potential (Sharma et al., 2016).
Mechanism of Action
Target of Action
It has been suggested that it may interact with the o-glcnac pathway, a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function . This pathway is considered a potential pro-survival pathway, and acute enhancement of this response is conducive to the survival of cells and tissues .
Mode of Action
It is suggested that it may enhance the levels of protein O-GlcNAc, which is involved in the O-GlcNAc pathway . This enhancement could potentially improve neuronal tolerance to ischemia . The specific target of this compound regulating o-glcnacylation remains unknown .
Biochemical Pathways
The compound is believed to affect the O-GlcNAc pathway, which is a nutrient-driven post-translational modification . This pathway is considered a metabolic sensor that links metabolism to cellular function . The compound’s interaction with this pathway could potentially lead to enhanced levels of protein O-GlcNAc, which could improve neuronal tolerance to ischemia .
Result of Action
It is suggested that it may enhance the levels of protein o-glcnac, which could potentially improve neuronal tolerance to ischemia . This could potentially contribute to neuroprotection under ischemic-like conditions .
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-7-12-11(13-8)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRQSTZHILMQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4-methyl-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



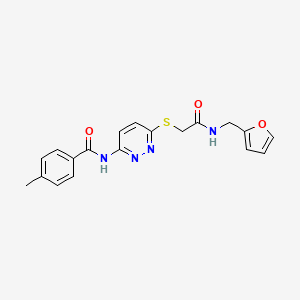
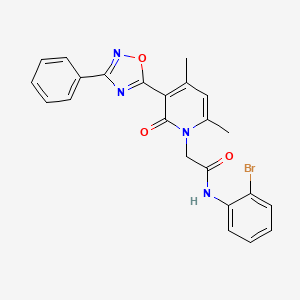
![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203710.png)
![3-(2-Phenoxyethyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203725.png)
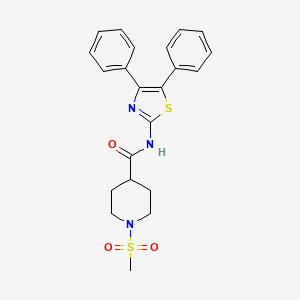
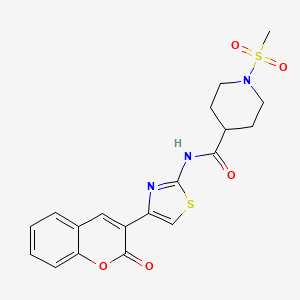
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3203740.png)
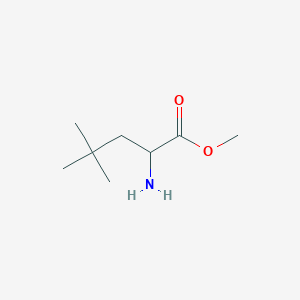
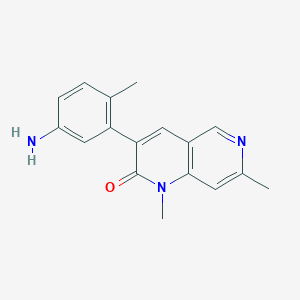




![Ethyl 8-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B3203800.png)